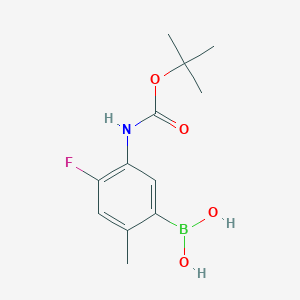

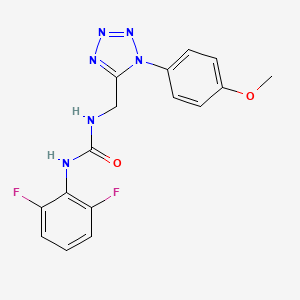

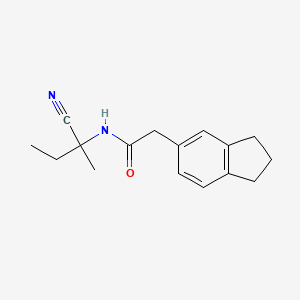

![molecular formula C16H11BrO4 B3007664 2-[(3-溴-4-甲氧基苯基)亚甲基]-6-羟基苯并[b]呋喃-3-酮 CAS No. 691388-05-3](/img/structure/B3007664.png)

2-[(3-溴-4-甲氧基苯基)亚甲基]-6-羟基苯并[b]呋喃-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-[(3-Bromo-4-methoxyphenyl)methylene]-6-hydroxybenzo[b]furan-3-one" is a chemically synthesized molecule that appears to be related to benzofuran derivatives. Benzofuran is a heterocyclic compound with a fused benzene and furan ring. Derivatives of benzofuran, such as the one , often exhibit a range of biological activities and are of interest in synthetic organic chemistry for their potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of benzofuran derivatives can be complex, involving multiple steps and various chemical reactions. In the provided papers, there is a description of the synthesis of related compounds. For instance, the synthesis of 5,6-Methylenedioxy-2-isopropenylbenzo[b]furan involved dehydration of a hydroxyisopropyl derivative obtained from a methylenedioxybenzaldehyde precursor . Another paper describes the synthesis of vignafuran and related compounds from a common starting material, 4-bromoresorcinol, through a diarylacetylene intermediate. The key steps included TBAF-catalyzed benzo[b]furan ring formation and a carbonylative ring closure catalyzed by a Pd complex . These methods may be relevant to the synthesis of "2-[(3-Bromo-4-methoxyphenyl)methylene]-6-hydroxybenzo[b]furan-3-one" as they provide insight into the types of reactions and catalysts that could be employed.

Molecular Structure Analysis

The molecular structure of benzofuran derivatives is characterized by the presence of a benzene ring fused to a furan ring. Substituents on these rings, such as methoxy groups, hydroxy groups, and bromine atoms, can significantly influence the chemical behavior and physical properties of the molecules. The specific arrangement of these groups in "2-[(3-Bromo-4-methoxyphenyl)methylene]-6-hydroxybenzo[b]furan-3-one" would likely affect its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Benzofuran derivatives can participate in various chemical reactions. The presence of functional groups such as methoxy and hydroxy can lead to reactions like O-demethylation, hydroxylation, and electrophilic substitution. The bromine atom in the compound suggests potential for further functionalization through nucleophilic substitution reactions. The methylene bridge in the compound may also be reactive under certain conditions, potentially undergoing addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. The presence of aromatic rings typically confers stability and contributes to the compound's UV absorption characteristics, which can be analyzed using spectroscopic methods. The substituents can affect the compound's solubility, boiling and melting points, and reactivity. The specific properties of "2-[(3-Bromo-4-methoxyphenyl)methylene]-6-hydroxybenzo[b]furan-3-one" would need to be determined experimentally, but insights can be drawn from related compounds synthesized in the studies .

科学研究应用

合成和化学反应

该化合物已在合成化学领域得到探索,特别是在合成各种苯并[b]呋喃衍生物方面。一项研究证明了 2-溴-3-羟基苯甲酸酯衍生物的合成,包括与所讨论化合物在结构上相关的 2-溴-3-甲氧基苯甲酸酯。发现这些衍生物是钯催化的交叉偶联反应的有效底物 (Shinohara 等人,2014 年)。

该化合物的溴苯基在分子内相互作用中起着重要作用,如 (E)-13-(2-溴苯基)米凯利醇的研究中所见。这突出了其在开发结构复杂的分子中的潜力 (Penthala 等人,2014 年)。

药理潜力

- 研究已经探索了与所讨论化合物在结构上相似的 3-芳基氨基苯并呋喃衍生物的抗癌和抗血管生成活性。这些研究突出了此类化合物在癌症治疗中的潜力,重点关注它们与微管蛋白上的秋水仙碱位点的相互作用 (Romagnoli 等人,2015 年)。

分子和结构研究

- 该化合物在分子和结构研究中的用途从对其反应和转化的研究中可以看出。例如,对甲氧基脱氢苯与呋喃的反应的研究(该化合物在结构上与之相关)提供了对其潜在反应性和在复杂有机合成中应用的见解 (Giles 等人,1991 年)。

作用机制

Target of Action

Compounds with similar structures have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In the context of suzuki–miyaura coupling reactions, the reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The suzuki–miyaura coupling reaction, which this compound may be involved in, is a key process in the synthesis of various organic compounds . This reaction can lead to the formation of new carbon-carbon bonds, which can significantly alter the structure and function of the resulting molecules .

Result of Action

The potential involvement of this compound in suzuki–miyaura coupling reactions suggests that it could play a role in the formation of new carbon-carbon bonds . This could lead to the synthesis of new organic compounds with potential biological activity.

属性

IUPAC Name |

(2Z)-2-[(3-bromo-4-methoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrO4/c1-20-13-5-2-9(6-12(13)17)7-15-16(19)11-4-3-10(18)8-14(11)21-15/h2-8,18H,1H3/b15-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFROUQIJSZAERV-CHHVJCJISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)O)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

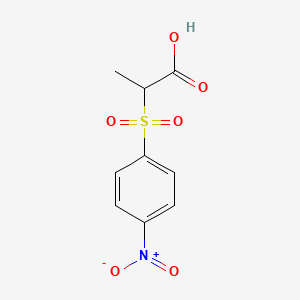

![3-(3-chlorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3007583.png)

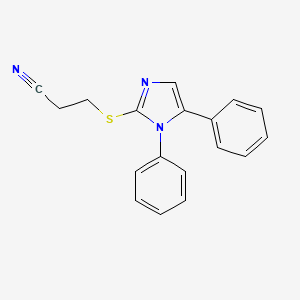

![1,3-dimethyl-5-((2-oxo-2-phenylethyl)thio)-7-(o-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3007594.png)

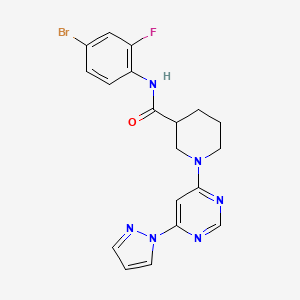

![(3aS,6aS)-5-Benzyl 1-tert-butyl tetrahydro-1H-pyrrolo[3,4-c]isoxazole-1,5(3H)-dicarboxylate](/img/structure/B3007598.png)

![5-Benzyl-3-hydroxy-1,1-dioxo-2,3,3a,6a-tetrahydrothieno[2,3-c]pyrrole-4,6-dione](/img/structure/B3007600.png)

![3-[1-(1,5-Dimethylpyrazol-4-yl)ethylamino]propanoic acid;dihydrochloride](/img/structure/B3007602.png)